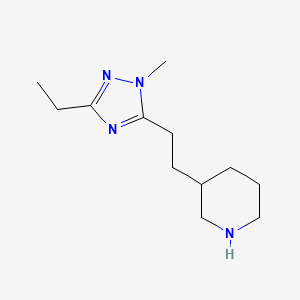
3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting ethyl hydrazinecarboxylate with formamide under acidic conditions to form 3-ethyl-1-methyl-1h-1,2,4-triazole.
Alkylation of the triazole ring: The 3-ethyl-1-methyl-1h-1,2,4-triazole is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Cyclization to form the piperidine ring: The resulting intermediate is then cyclized with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(3-Methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
- 3-(2-(3-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
Uniqueness
3-(2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the presence of both the ethyl and methyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other applications.
Propiedades
Fórmula molecular |
C12H22N4 |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
3-[2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-3-11-14-12(16(2)15-11)7-6-10-5-4-8-13-9-10/h10,13H,3-9H2,1-2H3 |
Clave InChI |
CYMVENDBVCAOIU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)CCC2CCCNC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13532515.png)
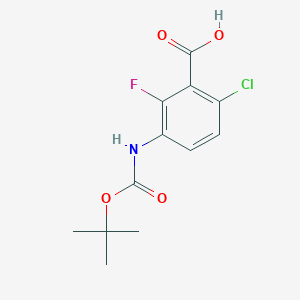
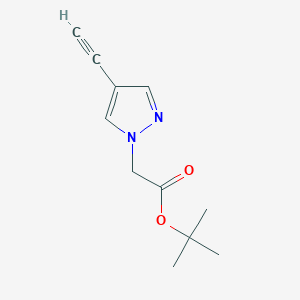
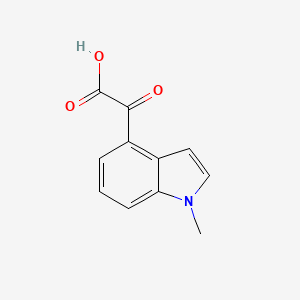
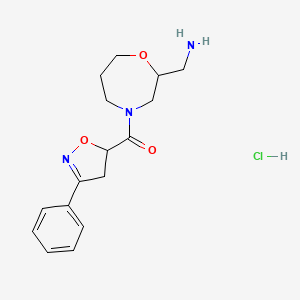
![1-[(tert-butoxy)carbonyl]-1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3'-bipyrrolidine]-4'-carboxylicacid](/img/structure/B13532540.png)

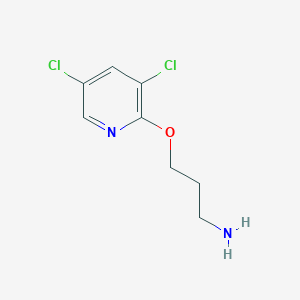
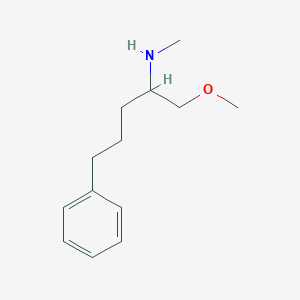
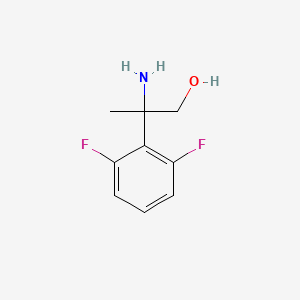
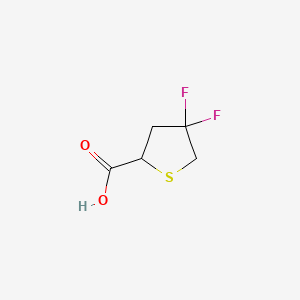
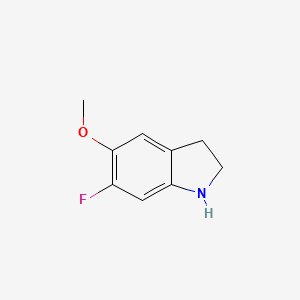

aminehydrochloride](/img/structure/B13532586.png)
